ETHYL 4,5-DIMETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene derivative. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product .
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: This compound is used as a corrosion inhibitor and in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Methyl 2-aminothiophene-3-carboxylate: Used in the synthesis of thieno[2,3-d]pyrimidine derivatives.
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Known for its antimicrobial activity.
Properties
Molecular Formula |
C14H15NO3S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S2/c1-4-18-14(17)11-8(2)9(3)20-13(11)15-12(16)10-6-5-7-19-10/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
PZOGIWMIURSOPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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